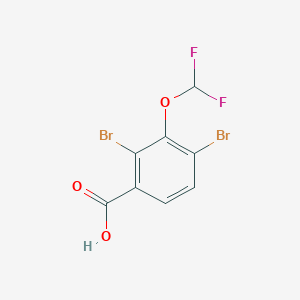

2,4-dibromo-3-(difluoromethoxy)benzoic Acid

Descripción

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H4Br2F2O3 and a molecular weight of 345.92 g/mol. This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzoic acid core. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Propiedades

IUPAC Name |

2,4-dibromo-3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYABBCIHLRGMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382281 | |

| Record name | 2,4-dibromo-3-(difluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223595-28-6 | |

| Record name | 2,4-dibromo-3-(difluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-3-(difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of 2,4-Dibromo-3-Hydroxyacetophenone

- Starting Material: 3-Hydroxyacetophenone

- Reagents: Liquid bromine, organic amine (e.g., tert-butylamine or triethylenediamine)

- Solvents: Dichloromethane, ethyl acetate, or other chlorinated solvents

- Conditions: The reaction is typically carried out at low temperatures (-30°C to 50°C) to control regioselectivity and avoid over-bromination.

- Prepare a reaction mixture of 3-hydroxyacetophenone in a suitable solvent such as dichloromethane.

- Cool the mixture to a temperature between -25°C and -30°C.

- Slowly add liquid bromine to the mixture in the presence of an organic amine base.

- Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

- Quench the reaction with dilute acid (e.g., 10% hydrochloric acid), separate the organic phase, dry, and concentrate to obtain 2,4-dibromo-3-hydroxyacetophenone.

- Yields reported are high, around 96-98%.

- Purity of the product is approximately 95-96% by chromatographic analysis.

Synthesis of 2,4-Dibromo-3-(Difluoromethoxy)acetophenone

- Starting Material: 2,4-Dibromo-3-hydroxyacetophenone

- Reagents: Monochlorodifluoromethane, inorganic base (e.g., sodium hydroxide, potassium carbonate)

- Solvents: Dichloromethane, chloroform, or ethers

- Conditions: Reaction carried out at temperatures ranging from -5°C to 50°C depending on solvent and base.

- React 2,4-dibromo-3-hydroxyacetophenone with monochlorodifluoromethane in the presence of an inorganic base.

- Maintain the reaction temperature within the specified range to optimize yield and minimize side reactions.

- Upon completion, isolate the product by standard work-up procedures involving aqueous extraction, drying, and purification.

- The method uses inexpensive and readily available starting materials.

- The reaction steps are relatively short.

- High yields and good product quality are achievable, making the process suitable for industrial scale-up.

Preparation of 2,4-Dibromo-3-(Difluoromethoxy)benzoic Acid

While direct preparation methods for the acid from the acetophenone derivative are less detailed in the literature, the typical approach involves oxidation of the acetophenone side chain to the corresponding benzoic acid.

One-Pot Synthesis of Derivatives Involving this compound

Patents describe industrially advantageous one-pot processes where this compound is converted into acid chlorides and further reacted with malonate esters and amines to form valuable intermediates for antibacterial agents.

- Conversion of this compound to acid chloride using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide.

- Reaction of the acid chloride with metal salts of malonic esters (e.g., sodium or potassium salts) in the presence of magnesium chloride at 45°C.

- Subsequent reaction with amines such as cyclopropylamine to yield alkyl 3-cyclopropylamino-2-[2,4-dibromo-3-(difluoromethoxy)benzoyl]-2-propenoates.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, N,N-dimethylformamide | Reflux (~80°C) | 1-2.5 hours | Ethyl acetate, toluene | Removal of solvent under vacuum after |

| Reaction with malonate ester | Metal salt of malonic ester, MgCl₂, organic base (e.g., triethylamine) | 40-80°C (preferably 50-70°C) | 1-24 hours | Aromatic/chlorinated solvents (benzene, toluene, chloroform, etc.) | Stirred under reflux |

| Amine addition | Cyclopropylamine | 0-30°C (preferably 5-10°C) | 0.5-2 hours | Organic layer from previous step | Dropwise addition, crystallization |

- After the final amine reaction, the product is isolated by crystallization from solvents such as isopropanol, followed by filtration and drying.

Summary Table of Preparation Methods

| Preparation Stage | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Key Notes |

|---|---|---|---|---|---|

| Bromination to 2,4-dibromo-3-hydroxyacetophenone | 3-Hydroxyacetophenone | Br₂, organic amine base, DCM, -30 to 50°C | 96-98 | 95-96 | Low temperature critical for selectivity |

| Difluoromethoxylation to 2,4-dibromo-3-(difluoromethoxy)acetophenone | 2,4-Dibromo-3-hydroxyacetophenone | Monochlorodifluoromethane, inorganic base, DCM, 0-50°C | High | High | Suitable for industrial scale |

| Acid chloride formation | This compound | Thionyl chloride, DMF catalyst, reflux | N/A | N/A | Prepares reactive intermediate |

| Malonate ester coupling | Acid chloride, metal salt of malonic ester | MgCl₂, organic base, 40-80°C, aromatic/chlorinated solvents | N/A | N/A | Forms key intermediate for antibiotics |

| Amine addition and final isolation | Malonate ester intermediate | Cyclopropylamine, 0-30°C, crystallization in isopropanol | N/A | N/A | Final product isolated by filtration |

Research Findings and Industrial Relevance

- The described methods offer a streamlined, one-pot approach to synthesize key intermediates from this compound, improving efficiency and reducing waste.

- The use of thionyl chloride for acid chloride formation is well-established and effective.

- Selection of solvents and bases is critical for optimizing yield and purity; aromatic and chlorinated solvents with organic bases like triethylamine or pyridine derivatives are preferred.

- Temperature control during bromination and amine addition steps ensures high selectivity and product quality.

- The synthetic route starting from 3-hydroxyacetophenone is cost-effective and scalable, suitable for industrial production of antibacterial agents.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Biology: It is employed in biological studies to investigate the effects of bromination and fluorination on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2,4-dibromo-3-(difluoromethoxy)benzoic acid exerts its effects depends on the specific application and reaction conditions. The presence of bromine and fluorine atoms enhances its reactivity and stability, making it suitable for a wide range of chemical transformations.

Molecular Targets and Pathways Involved: The compound can interact with various molecular targets, including enzymes, receptors, and other biomolecules. Its reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical pathways, leading to the formation of different products.

Comparación Con Compuestos Similares

2,4-Dibromobenzoic acid

3-(Difluoromethoxy)benzoic acid

2,4-Dichloro-3-(difluoromethoxy)benzoic acid

Would you like to know more about any specific aspect of this compound?

Actividad Biológica

2,4-Dibromo-3-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid core substituted with two bromine atoms and a difluoromethoxy group. This unique arrangement is thought to influence its biological activity by altering its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may disrupt metabolic pathways essential for cellular function.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signal transduction pathways critical for cellular responses.

Antifibrotic Effects

A notable study investigated the compound's effects on pulmonary fibrosis, particularly focusing on its ability to inhibit epithelial-mesenchymal transition (EMT) induced by TGF-β1 in A549 lung epithelial cells. The results showed that treatment with the compound significantly reduced the expression of fibrotic markers such as α-SMA and collagen type I while increasing E-cadherin levels, indicating a reversal of EMT processes .

Cytotoxicity

In bioactivity assays, this compound demonstrated moderate cytotoxic effects against human tumor cell lines A549 and HeLa. The mechanism was suggested to involve inhibition of tubulin polymerization, which is crucial for cell division .

Case Studies

Research Findings

- Inhibition of EMT : In vitro studies demonstrated that this compound effectively inhibited TGF-β1-induced EMT in A549 cells. This suggests potential therapeutic applications in treating pulmonary fibrosis by targeting the underlying cellular mechanisms involved in fibrosis development .

- Cytotoxic Activity : The compound exhibited cytotoxicity towards A549 and HeLa cell lines, indicating its potential as an anticancer agent. The observed activity was linked to its interference with microtubule dynamics during cell division .

- Animal Model Studies : In vivo experiments using bleomycin-induced pulmonary fibrosis models showed that administration of the compound improved lung function and reduced collagen deposition, further supporting its antifibrotic properties .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dibromo-3-(difluoromethoxy)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and etherification. Starting with 3-hydroxybenzoic acid, bromination at positions 2 and 4 can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions . The difluoromethoxy group is introduced via nucleophilic substitution: reacting the hydroxyl intermediate with chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Reaction progress is monitored by TLC or HPLC, and purification involves recrystallization or column chromatography .

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Bromination | Br₂ (in AcOH) or NBS (radical initiator) | Temperature: 40–60°C; excess Br₂ for di-substitution |

| Difluoromethoxy introduction | ClCF₂H, K₂CO₃, DMF | Heating (80–100°C), anhydrous conditions |

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C2/C4). The difluoromethoxy group (OCHF₂) splits into a triplet in ¹⁹F NMR .

- IR : Strong C=O stretch (~1680 cm⁻¹) confirms the carboxylic acid group. C-F stretches appear at 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M-H]⁻ at m/z 329.89 for C₈H₄Br₂F₂O₃).

- DFT Studies : Predict vibrational frequencies and electron density maps to validate experimental data .

Q. How does the difluoromethoxy group influence the compound’s chemical reactivity?

The difluoromethoxy group (-OCHF₂) enhances electrophilicity at the aromatic ring due to electron-withdrawing effects, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . It also increases lipophilicity (logP ~2.8), improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during scale-up synthesis?

Discrepancies often arise from incomplete bromination or side reactions (e.g., debromination under acidic conditions). Mitigation strategies include:

- Using NBS instead of Br₂ to control regioselectivity .

- Ensuring anhydrous conditions during difluoromethoxy introduction to prevent hydrolysis of ClCF₂H .

- Optimizing stoichiometry (e.g., 2.2 eq Br₂ per substitution site) .

Q. What experimental designs are recommended for studying its enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Include positive controls (e.g., indomethacin) .

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions between the difluoromethoxy group and enzyme active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How do electronic effects of substituents impact regioselectivity in further derivatization?

The electron-withdrawing bromine and difluoromethoxy groups direct electrophilic attacks to the meta position (C5). For example, nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro derivatives. Computational Fukui indices can predict reactivity .

Q. What strategies address low solubility in aqueous media for biological testing?

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved solubility, which is hydrolyzed in vivo .

- Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .

Data Contradiction Analysis

- Reported Melting Points : Variations (e.g., 165–171°C) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to validate purity .

- Biological Activity Discrepancies : Differences in cell-line sensitivity (e.g., IC₅₀ in HeLa vs. HEK293) may reflect variations in membrane transporter expression. Validate with knockdown models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.